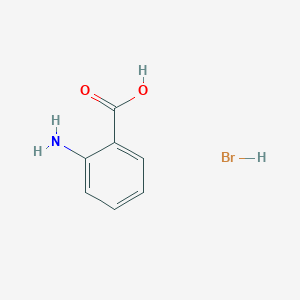
2-aminobenzoic acid;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminobenzoic acid;hydrobromide, also known as anthranilic acid hydrobromide, is an aromatic compound with the molecular formula C7H7NO2·HBr. This compound is a derivative of anthranilic acid, which is an aromatic amine and carboxylic acid. It is commonly used in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-Aminobenzoic acid can be synthesized from phthalimide through a bromine-promoted Hofmann transposition reaction in a basic medium. The reaction involves the following steps :
- Dissolve sodium hydroxide in deionized water and cool the solution in an ice bath.
- Add bromine to the solution and stir until the brown color disappears.
- Add finely divided phthalimide and a solution of sodium hydroxide.
- Allow the temperature to rise spontaneously and maintain stirring.
- Neutralize the reaction mixture with hydrochloric acid and isolate the precipitate by vacuum filtration.
Industrial Production Methods
Industrial production of 2-aminobenzoic acid typically involves the same Hofmann transposition reaction, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process may also include additional purification steps such as recrystallization.
化学反应分析
Types of Reactions
2-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
科学研究应用
2-Aminobenzoic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of dyes, pharmaceuticals, and polymers.
Biology: Acts as a precursor in the biosynthesis of tryptophan and other amino acids.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of corrosion inhibitors, perfumes, and other industrial chemicals.
作用机制
The mechanism of action of 2-aminobenzoic acid involves its interaction with various molecular targets and pathways:
相似化合物的比较
2-Aminobenzoic acid;hydrobromide can be compared with other similar compounds such as:
3-Aminobenzoic Acid: Differing in the position of the amino group, leading to different reactivity and applications.
4-Aminobenzoic Acid:
Uniqueness
This compound is unique due to its dual functional groups (amine and carboxylic acid) and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
62876-54-4 |
|---|---|
分子式 |
C7H8BrNO2 |
分子量 |
218.05 g/mol |
IUPAC 名称 |
2-aminobenzoic acid;hydrobromide |
InChI |
InChI=1S/C7H7NO2.BrH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);1H |
InChI 键 |
MMJMXMHLCRRAPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


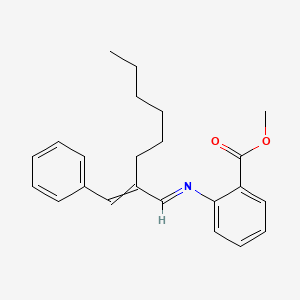

![1-(2-Fluorophenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081559.png)
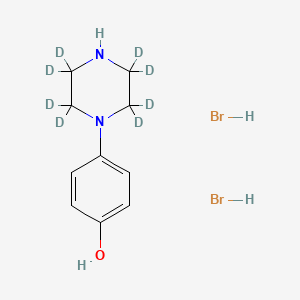

![2-[[7-[[2-hydroxy-2-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]-N,N-dimethylacetamide](/img/structure/B14081577.png)
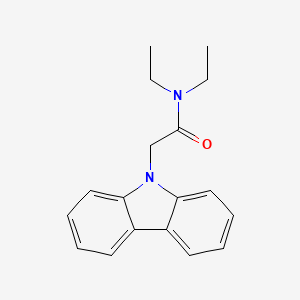
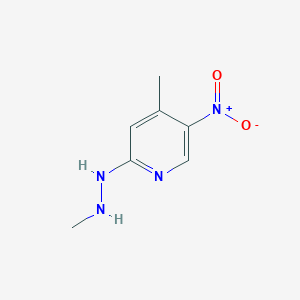
![4,10-bis(4-octylphenyl)-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14081584.png)
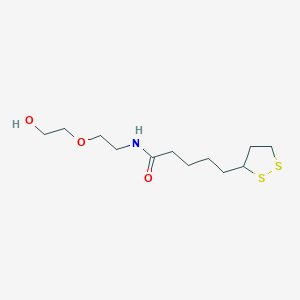
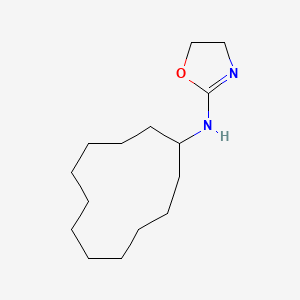
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14081613.png)

![N-[4-(2-hydroxyethyl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B14081626.png)
